4-Allyl-2-chloropyridine

Übersicht

Beschreibung

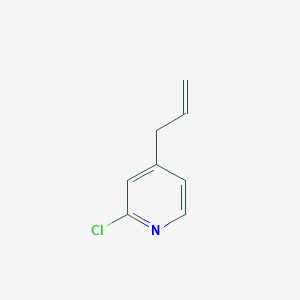

4-Allyl-2-chloropyridine is a chemical compound belonging to the class of chloropyridines, which are derivatives of pyridine with a chlorine atom attached to the ring. This compound is characterized by the presence of an allyl group at the 4-position and a chlorine atom at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2-chloropyridine can be achieved through several methods. One common approach involves the allylation of 2-chloropyridine. This can be done using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Allyl-2-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Substitution Products: 4-Allyl-2-aminopyridine, 4-Allyl-2-thiopyridine.

Oxidation Products: this compound epoxide, this compound aldehyde.

Reduction Products: 4-Allyl-2-chloropiperidine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

4-Allyl-2-chloropyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of drugs targeting neurological disorders, anti-tumor agents, and anti-viral medications. The compound's structure allows for modifications that enhance the efficacy and specificity of these drugs.

Case Study:

A notable example includes its use in synthesizing pyridine-based antihistamines and anti-inflammatory agents. Research indicates that derivatives of this compound exhibit improved bioactivity profiles compared to their parent compounds, making them suitable candidates for further pharmacological studies .

Agrochemical Applications

Role in Crop Protection:

In the agrochemical sector, this compound is employed in the formulation of herbicides and fungicides. Its ability to enhance crop protection and yield is attributed to its effectiveness against a variety of pests and diseases.

Data Table: Agrochemical Products Derived from this compound

| Product Type | Application | Efficacy |

|---|---|---|

| Herbicides | Weed control | High efficacy against broadleaf weeds |

| Fungicides | Fungal disease management | Effective against common crop pathogens |

| Growth Regulators | Enhancing plant growth | Improves yield and stress resistance |

Material Science

Development of New Materials:

Research has shown that this compound can be utilized in the creation of advanced materials, particularly polymers with enhanced properties. Its chemical structure facilitates cross-linking reactions that improve the mechanical strength and thermal stability of polymeric materials.

Case Study:

Studies have demonstrated that incorporating this compound into polymer matrices leads to significant improvements in tensile strength and elasticity. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace .

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, this compound serves as a reagent facilitating the detection and quantification of other chemical substances. Its reactivity allows it to form stable complexes with various analytes, enhancing sensitivity in analytical assays.

Example Application:

It has been successfully used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) methods for analyzing complex mixtures, improving detection limits for trace compounds .

Wirkmechanismus

The mechanism of action of 4-Allyl-2-chloropyridine involves its interaction with various molecular targets. The chlorine atom and allyl group contribute to its reactivity, allowing it to participate in different chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

4-Allyl-2-chloropyridine can be compared with other chloropyridine derivatives:

2-Chloropyridine: Lacks the allyl group, making it less reactive in certain substitution reactions.

3-Chloropyridine: The chlorine atom is at a different position, affecting its reactivity and applications.

4-Chloropyridine: Does not have the allyl group, limiting its use in specific synthetic pathways.

Uniqueness: The presence of both the allyl group and the chlorine atom in this compound provides unique reactivity, making it a valuable compound in various chemical transformations.

Biologische Aktivität

4-Allyl-2-chloropyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by an allyl group at the 4-position and a chlorine atom at the 2-position of the pyridine ring, which influences its interaction with biological systems. Research has highlighted its potential in various pharmacological applications, including antibacterial and antifungal activities.

- Chemical Formula : C_7H_8ClN

- Molecular Weight : 155.60 g/mol

- Structure : The compound features a chlorinated pyridine ring, which is known to enhance biological activity due to its ability to participate in various chemical reactions.

Antibacterial Activity

This compound has been studied for its antibacterial properties, particularly against strains of Helicobacter pylori and other pathogenic bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report that derivatives of this compound exhibit MIC values ranging from 32 to 64 µg/mL against H. pylori, indicating moderate antibacterial efficacy .

- Mechanism of Action : The antibacterial activity is attributed to the disruption of bacterial membrane integrity and inhibition of key metabolic pathways, leading to cell lysis and death .

Antifungal Activity

In addition to its antibacterial properties, this compound demonstrates antifungal activity.

- Tested Strains : It has shown efficacy against fungi such as Candida albicans and Aspergillus niger.

- Inhibition Zones : Compounds derived from this structure have exhibited significant inhibition zones in agar diffusion tests, suggesting strong antifungal properties .

Study on Antibacterial Efficacy

A study conducted by researchers synthesized various derivatives of this compound and tested their antibacterial activities against multiple bacterial strains. The results indicated that certain modifications on the pyridine ring could enhance the compound's potency:

| Compound Derivative | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| m-Chloro derivative | 8 | 16 |

| o-Chloro derivative | 16 | 32 |

These findings suggest that the position and nature of substituents on the pyridine ring significantly influence biological activity .

Study on Antifungal Activity

In another investigation focused on antifungal properties, derivatives were tested against Staphylococcus aureus and Candida albicans. The results highlighted that specific structural modifications led to enhanced antifungal activity:

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 20 |

| Modified derivative A | 28 |

| Modified derivative B | 25 |

The highest inhibition was observed with a modified derivative that retained the core structure while introducing additional functional groups .

Eigenschaften

IUPAC Name |

2-chloro-4-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c1-2-3-7-4-5-10-8(9)6-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBJFRHRGMOSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443638 | |

| Record name | 4-ALLYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219727-28-3 | |

| Record name | 4-ALLYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.